molecular formula C9H9FO3 B1608591 3-(3-Fluoro-4-hydroxyphenyl)propionic acid CAS No. 69888-91-1

3-(3-Fluoro-4-hydroxyphenyl)propionic acid

Cat. No. B1608591
CAS RN: 69888-91-1
M. Wt: 184.16 g/mol
InChI Key: RMXXLSLLEBZFBS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is a hydroxysuccinimide ester used as an intermediate for high radioactive radioiodination of proteins .


Synthesis Analysis

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid involves several steps. One approach starts from readily available 4-oxo-L-proline derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular formula of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid is C9H10O3 . The molecular weight is 166.1739 . The InChI string is InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) .


Chemical Reactions Analysis

3-(3-Fluoro-4-hydroxyphenyl)propionic acid is involved in various chemical reactions. For instance, it is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles .


Physical And Chemical Properties Analysis

3-(3-Fluoro-4-hydroxyphenyl)propionic acid is soluble in water . The molecular weight is 166.1739 .

Scientific Research Applications

Polymer Science Applications

  • Chain Extender in Polymer Composites : A study demonstrated the use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. This compound acted as a chain extender, improving the thermal stability and mechanical properties of the composites, indicating potential applications of similar compounds in creating fully biodegradable, green materials with enhanced mechanical and barrier properties (Totaro et al., 2017).

Enzymatic Synthesis

  • Enzymatic Process for Chiral Synthesis : Research on the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid via a continuous enzymatic process highlighted efficient production with high enantiomeric excess. This process utilized a membrane reactor, suggesting that enzymatic methods could be adapted for the synthesis of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid, focusing on enantioselective routes and potentially environmentally friendly processes (Junhua Tao and McGee, 2002).

Material Science and Chemistry

  • Photophysical Studies : Theoretical models of 3-Amino-3-(4-fluorophenyl)propionic acid provided insights into its vibrational and electronic structure, contributing to the understanding of similar fluorinated compounds. Such studies are crucial for designing materials with specific optical, electronic, or biological properties, indicating potential for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid in developing advanced materials with tailored features (Pallavi & Tonannavar, 2020).

Potential Biotechnological Applications

  • Bio-Based Production : Utilizing E. coli for the biosynthesis of 3-Phenylpropionic acid and its derivatives from simple carbon sources demonstrated the feasibility of producing value-added chemicals through microbial engineering. This suggests a potential pathway for the bio-based production of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid, contributing to sustainable chemical manufacturing processes (Sun et al., 2016).

Safety And Hazards

The safety data sheet for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .

Future Directions

3-(3-Fluoro-4-hydroxyphenyl)propionic acid has potential applications in the medical field due to its antioxidant properties . It can be used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles . Future research may focus on exploring these applications further.

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXXLSLLEBZFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990166
Record name 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-hydroxyphenyl)propionic acid

CAS RN

69888-91-1
Record name 3-Fluoro-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-hydroxyphenyl)propionic acid
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Record name 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Record name 3-(3-fluoro-4-hydroxyphenyl)propionic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.422
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Synthesis routes and methods

Procedure details

A pyridine/hydrochloric acid complex prepared by mixing pyridine and concentrated hydrochloric acid (30 ml each) and then heating the mixture at 190° C. for 1 hour was added with Intermediate 19 (2.40 g) and stirred at 190° C. for 1.5 hours. The reaction mixture was poured into ice cooled 1 N hydrochloric acid (100 ml) and extracted with ethyl acetate (200 ml). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate 20, 1.98 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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